molecular formula C7H7FS B1334229 (3-Fluorophenyl)methanethiol CAS No. 40096-23-9

(3-Fluorophenyl)methanethiol

Cat. No. B1334229
CAS RN: 40096-23-9
M. Wt: 142.2 g/mol
InChI Key: PMZGGJCLPBGARD-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)methanethiol” is a chemical compound with the molecular formula C7H7FS . It is also known by other names such as “3-Fluorobenzyl mercaptan” and "3-fluorobenzylthiol" . The molecular weight of this compound is 142.20 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)CS . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 142.20 g/mol . It has a XLogP3 value of 2.5, indicating its relative lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 142.02524956 g/mol . The topological polar surface area is 1 Ų . The heavy atom count is 9 .

Scientific Research Applications

1. Environmental Monitoring

Methanethiol, a compound related to (3-Fluorophenyl)methanethiol, is often produced in biomass biodegradation and industrial processes. A study by Toda et al. (2014) developed a micro gas analysis system (μGAS) for measuring methanethiol at parts-per-billion levels, useful in environmental monitoring and controlling industrial emissions. This system could potentially be adapted for monitoring compounds like this compound (Toda et al., 2014).

2. Chemical Synthesis and Reactions

Research by Wainwright et al. (1972) on the formation of methanethiol from methionine suggests potential applications in chemical synthesis processes, where this compound could be involved in similar reactions (Wainwright et al., 1972).

3. Electrochemical and Optical Properties

A study by Pak et al. (2011) on self-assembled monolayers of fluorene-terminated thiols on gold electrodes highlights the electrochemical and optical properties of such compounds. This suggests potential applications in the development of electronic or photonic materials involving this compound (Pak et al., 2011).

4. Biochemical Pharmacology

Quarfoth et al. (1976) investigated the action of methanethiol on rat brain (Na+, K+)-ATPase. While this study does not directly involve this compound, it highlights the biochemical interactions of methanethiol derivatives, suggesting potential biomedical research applications for this compound (Quarfoth et al., 1976).

5. Catalytic Processes

The catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide, as studied by Mul et al. (2003), shows potential applications in catalysis and chemical manufacturing processes, which could involve this compound (Mul et al., 2003).

Safety and Hazards

The safety information for “(3-Fluorophenyl)methanethiol” indicates that it is a combustible liquid . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl hydrosulfide It is structurally similar to methanethiol, a volatile sulfur compound (vsc) that has been associated with cancer . Methanethiol is predominantly produced by gut bacteria and is rapidly degraded by the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Based on its structural similarity to methanethiol, it may interact with the same or similar biochemical pathways .

Biochemical Pathways

Methanethiol, a compound structurally similar to this compound, is involved in sulfur metabolism . Dysregulation of sulfur metabolism, resulting in elevated levels of VSCs, has been associated with cancer . Methanethiol is produced by gut bacteria and is rapidly degraded by the MTO activity of SELENBP1 . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells .

Pharmacokinetics

Methanethiol is rapidly degraded by the MTO activity of SELENBP1 .

Result of Action

Methanethiol, a structurally similar compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the ingestion of dietary proteins that contain high amounts of methionine may result in increased methanethiol production by the gut microbiome . Furthermore, activated charcoal and zinc salts have been demonstrated to neutralize sulfur-containing malodorous gases such as methanethiol .

properties

IUPAC Name

(3-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZGGJCLPBGARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375756
Record name (3-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40096-23-9
Record name (3-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40096-23-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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